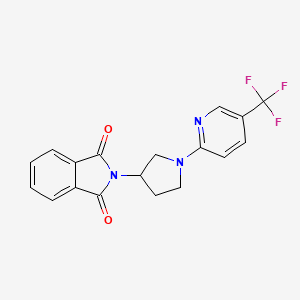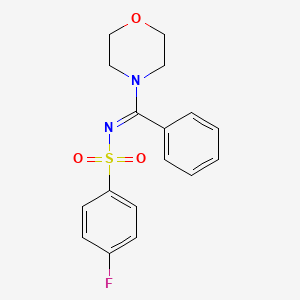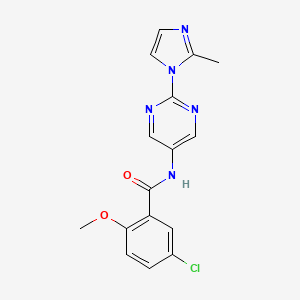
LEI-401
Übersicht
Beschreibung
- LEI-401 ist ein selektiver und potenter Inhibitor von NAPE-PLD (N-Acylphosphatidylethanolamin-Phospholipase D). Es ist bemerkenswert für seine Fähigkeit, die Blut-Hirn-Schranke effektiv zu überwinden .
- NAPE-PLD spielt eine entscheidende Rolle bei der Biosynthese von N-Acylethanolaminen (NAEs), die Lipid-Signalmoleküle sind, die an verschiedenen physiologischen Prozessen beteiligt sind.
Herstellungsmethoden
Synthesewege: Der Syntheseweg für this compound umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Leider sind spezifische Details zum Syntheseweg in der Literatur nicht weit verbreitet.
Reaktionsbedingungen: Die genauen Reaktionsbedingungen für die this compound-Synthese sind derzeit noch geheim.
Industrielle Produktion: Informationen zu großtechnischen Produktionsverfahren sind ebenfalls begrenzt.
Wissenschaftliche Forschungsanwendungen
Chemie: LEI-401 dient als wertvolles Werkzeug zur Untersuchung der NAPE-PLD-Funktion und des Lipidstoffwechsels.
Biologie: Forscher verwenden this compound, um die Rolle von NAEs in zellulären Prozessen zu untersuchen, darunter neuronale Signalübertragung und Entzündungen.
Medizin: Die Fähigkeit von this compound, die Blut-Hirn-Schranke zu überwinden, macht es vielversprechend für potenzielle therapeutische Anwendungen, obwohl klinische Studien noch laufen.
Industrie: Obwohl this compound noch nicht direkt in der Industrie eingesetzt wird, könnte das Verständnis der NAPE-PLD-Hemmung zur Medikamentenentwicklung führen.
Wirkmechanismus
- This compound hemmt NAPE-PLD und reduziert so den NAE-Spiegel im Gehirn. Diese Modulation beeinflusst das emotionale Verhalten bei Mäusen .
- Molekulare Ziele und Pfade, die an diesem Prozess beteiligt sind, sind immer noch ein aktives Forschungsgebiet.
Wirkmechanismus
Target of Action
LEI-401, also known as CID 145998143, N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide, or N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide, primarily targets the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) in the central nervous system .
Mode of Action
This compound interacts with its target, NAPE-PLD, by inhibiting its activity. This inhibition reduces the levels of N-acylethanolamines (NAEs), including anandamide, in neuronal cells . The compound has been shown to be selective and CNS-active, with an IC50 of 27 nM .
Biochemical Pathways
The inhibition of NAPE-PLD by this compound affects the anandamide biosynthetic pathway. Anandamide is a key lipid that regulates neurotransmission via its interaction with the cannabinoid CB1 receptor and ion channels . By reducing anandamide levels, this compound modulates various physiological processes such as pain, anxiety, appetite, and inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. After oral administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of 2.5 hours, a maximum concentration (Cmax) of 1370 ng/mL, a time to reach maximum concentration (tmax) of 2 hours, and an area under the curve (AUClast) of 6760 h*ng/mL .
Result of Action
The inhibition of NAPE-PLD by this compound and the subsequent reduction in anandamide levels result in modulation of various physiological processes. For instance, elevated anandamide levels have been associated with pain reduction . Therefore, the action of this compound could potentially influence pain perception.
Biochemische Analyse
Biochemical Properties
LEI-401 interacts with the enzyme NAPE-PLD, which is considered the major anandamide biosynthetic enzyme . It inhibits NAPE-PLD-mediated N-acylethanolamine (NAE) biosynthesis both in vitro and in vivo . This interaction with NAPE-PLD is crucial for the production of bioactive lipids, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and anandamide .
Cellular Effects
This compound has been shown to reduce levels of N-acylethanolamines (NAEs) in a neuroblastoma cell line in vitro . It also reduces anandamide levels in mouse brain in vivo and impairs fear extinction . These effects indicate that this compound has a significant impact on cellular processes and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to NAPE-PLD, inhibiting the enzyme’s activity and thereby reducing the production of NAEs . This inhibition mimics the activity of a cannabinoid CB1 receptor antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce a broad range of NAEs including anandamide in neuronal cells . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 30 mg/kg . This dosage was found to show a dose-dependent reduction of NAEs . Its high dosing may give rise to off-target interactions and toxicity issues, especially after repeated administration .
Metabolic Pathways
This compound is involved in the metabolic pathway of NAEs. By inhibiting NAPE-PLD, it reduces the production of NAEs, including anandamide . This impacts the overall metabolic flux and levels of these metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known to be a CNS-active compound, indicating that it can cross the blood-brain barrier .
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for LEI-401 involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely disclosed in the literature.
Reaction Conditions: As of now, the exact reaction conditions for this compound synthesis remain proprietary.
Industrial Production: Information regarding large-scale industrial production methods is also limited.
Analyse Chemischer Reaktionen
Reaktivität: LEI-401 durchläuft aufgrund seiner funktionellen Gruppen wahrscheinlich verschiedene chemische Reaktionen. Zu diesen Reaktionen können Oxidation, Reduktion und Substitution gehören.
Häufige Reagenzien und Bedingungen: Obwohl spezifische Reagenzien und Bedingungen nicht verfügbar sind, wären typische Reagenzien der organischen Chemie (wie Oxidationsmittel, Reduktionsmittel und Katalysatoren) wahrscheinlich beteiligt.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Transformationen ab. Leider sind detaillierte Studien zur Reaktivität von this compound rar.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von LEI-401 liegt in seiner Selektivität für NAPE-PLD und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden.
- Zu ähnlichen Verbindungen gehören andere NAPE-PLD-Inhibitoren, aber keiner weist genau das gleiche Profil auf.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJYPQZBBHOCC-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)

![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)


![Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2610296.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)
